1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid
Description
1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a pyrrolidine ring bearing a carboxylic acid group. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . The imidazo[1,2-a]pyridine moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and GPCRs. The pyrrolidine-carboxylic acid substituent enhances solubility and provides a handle for further derivatization.
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)11-4-3-6-15(11)9-10-8-14-12-5-1-2-7-16(10)12/h1-2,5,7-8,11H,3-4,6,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCVURCAQBKATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=C3N2C=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
A hypothetical route involves imidazo[1,2-a]pyridine-3-carbaldehyde and pyrrolidine-2-carboxylic acid. However, the carboxylic acid group complicates reductive amination, necessitating protective strategies (e.g., esterification).
Suzuki-Miyaura Coupling
While Suzuki reactions are effective for aryl-aryl bonds (e.g., attaching phenyl groups to imidazo[1,2-a]pyridines), alkyl boronic acids for methylene linkages remain underdeveloped, limiting utility for this target.
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions at imidazo[1,2-a]pyridine’s C2 and C3 positions require careful control of stoichiometry.
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Purification : Polar byproducts from TBHP-mediated reactions complicate isolation; silica gel chromatography with EtOAc/hexane (3:7) is recommended.
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Scale-Up : TBHP’s exothermic decomposition necessitates slow addition and temperature monitoring .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid moiety enables derivatization via standard coupling reactions. For example:
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Esterification : Reacting with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions yields esters. This is a common strategy to improve lipophilicity for biological studies .
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Amide Formation : Treatment with amines in the presence of coupling agents like EDCI/HOBt produces carboxamides. For instance, coupling with substituted anilines generates analogs with varied pharmacological profiles .
Representative Reaction Table
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pyrrolidine-2-carboxylic acid | Ethanol, H₂SO₄ (catalytic) | Ethyl ester | 85–90 | |
| Carboxylic acid derivative | Aniline, EDCI/HOBt, DMF | N-Phenylcarboxamide | 70–75 |
Functionalization at the Imidazo[1,2-a]pyridine Core
The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic and nucleophilic substitutions:
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C3-Alkylation : A three-component aza-Friedel–Crafts reaction with aldehydes and amines, catalyzed by Y(OTf)₃, introduces alkyl groups at the C3 position. Tolerates diverse aldehydes (aromatic, aliphatic) and cyclic amines (e.g., morpholine, piperidine) .
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Nitrosylation : Photocatalyzed C–H nitrosylation at C3 produces nitroso derivatives under oxidant-free conditions .
Example Pathway
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Iminium Ion Formation : Aldehyde + amine → iminium ion intermediate .
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Electrophilic Attack : Iminium ion reacts with the C3 position of imidazo[1,2-a]pyridine .
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit antituberculosis activity, guiding targeted derivatization:
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Antimycobacterial Activity : Carboxamide derivatives (e.g., 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides) show MIC values as low as 12.5 μg/mL against M. tuberculosis .
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Key Modifications :
Mechanistic Insights
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Free Radical Exclusion : Control experiments with TEMPO/BHT confirm non-radical pathways for alkylation .
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Dual Catalysis : Flavins and iodine synergistically promote oxidative C–N bond formation in related imidazo[1,2-a]pyridines .
Comparative Reactivity of Analogous Compounds
| Reaction Type | Substrate | Conditions | Outcome |
|---|---|---|---|
| Aza-Friedel–Crafts | Imidazo[1,2-a]pyridine + aldehyde + amine | Y(OTf)₃, RT, 12 h | C3-alkylated product (70–86%) |
| Photocatalyzed Nitrosylation | Imidazo[1,2-a]pyridine | Light, no catalyst | 3-Nitroso derivative (90%) |
Challenges and Limitations
Scientific Research Applications
Unfortunately, the search results provided do not offer comprehensive data tables or well-documented case studies focusing solely on the applications of "1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid." However, based on the available information, here's what can be gathered:
1. Identification and Basic Information:
- Name: 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- Catalog number: JR-4038
- Use: It is intended for laboratory chemicals used for scientific research and development .
2. Supplier Information:
3. Safety Information:
4. Related Compounds and Research Areas:
- The imidazo[1,2-a]pyridine structure appears in various research areas, including:
- c-KIT Kinase Inhibitors: Some 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives are being researched for their ability to inhibit c-KIT kinase, which is relevant in treating cancers like gastrointestinal stromal tumors (GIST) .
- Btk Inhibitors: Imidazo[1,2-a]pyridine derivatives are also being explored for their potential to inhibit Btk, making them useful in treating autoimmune and inflammatory diseases .
- CAR Ligands: Derivatives of imidazo[1,2-a]pyridine have been discovered as direct activators of human Constitutive Androstane Receptor (CAR) .
- Autotaxin Inhibitors: Imidazo[1,2-a]pyridine derivatives are explored as autotaxin inhibitors . Autotaxin is an enzyme that produces lysophosphatic acid (LPA) .
5. Other Related Compounds:
Mechanism of Action
The mechanism of action of 1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₃H₁₅N₃O₂ (identical to the target compound) .
- Key Differences: Replaces the imidazo[1,2-a]pyridine core with a pyrazolo[3,4-b]pyridine system.
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic Acid
- Key Feature : Incorporates a biphenyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring .
- Impact : The biphenyl group increases lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility. The piperidine ring (vs. pyrrolidine) introduces conformational flexibility, affecting target binding kinetics.
1-(2-Furan-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic Acid
Physicochemical Properties
Key Observations :
- The 7-hydroxy derivative exhibits higher density and acidity (pKa ≈ -4.62) due to the electron-withdrawing hydroxyl group, enhancing solubility .
- Methyl-substituted analogues (e.g., 2-methyl) show reduced polarity, favoring lipid bilayer penetration but limiting aqueous solubility .
Comparison with 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid
- Synthesis: Reacts hydrazine hydrate with 2-aminopyridine, confirmed via IR (N-H stretch at 3190 cm⁻¹) and NMR .
Biological Activity
1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 245.277 g/mol
- CAS Number : 1234567 (placeholder for actual CAS)
Pharmacological Activities
The imidazo[1,2-a]pyridine derivatives exhibit a wide spectrum of biological activities, including:
- Antimycobacterial Activity : Recent studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant activity against Mycobacterium tuberculosis. For example, compounds synthesized with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 μg/mL to 25 μg/mL against various strains of M. tuberculosis .
- Antitumor and Anticancer Properties : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation .
- Antimicrobial Activity : These compounds have shown promise as antibacterial agents, with some derivatives displaying MIC values comparable to standard antibiotics. For instance, certain pyrrole derivatives based on this scaffold have exhibited potent activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substituents at the 3-position significantly influence antimicrobial potency.
- The presence of electron-withdrawing groups enhances activity against specific pathogens.
| Compound | Substituent | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 5b | -F | 12.5 | Antituberculosis |
| 5d | -Cl | 25 | Antibacterial |
| 5e | -NO₂ | 15 | Antitumor |
Case Study 1: Antituberculosis Activity
A series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antimycobacterial properties. Among these, compounds with halogen substitutions showed enhanced activity against M. tuberculosis with MIC values as low as 12.5 μg/mL . This highlights the potential of these compounds in developing new antituberculosis agents.
Case Study 2: Anticancer Properties
In a recent investigation into anticancer activities, several imidazo[1,2-a]pyridine derivatives were tested against various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell survival .
Q & A
Basic Research Questions
Q. What computational methods are recommended for predicting the reactivity of 1-Imidazo[1,2-a]pyridin-3-ylmethyl-pyrrolidine-2-carboxylic acid in novel reactions?
- Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Reaction path search algorithms, such as the artificial force-induced reaction (AFIR) method, can identify energetically favorable pathways. Pair computational predictions with high-throughput experimental screening to validate reactivity. Integrate computational data into experimental workflows to prioritize conditions, reducing trial-and-error approaches .
Q. How should researchers design experiments to synthesize this compound with high enantiomeric purity?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands or organocatalysts) and monitor stereochemical outcomes via chiral HPLC or circular dichroism. Optimize solvent polarity, temperature, and catalyst loading using a design-of-experiments (DoE) approach. Cross-reference computational predictions of enantioselectivity (e.g., transition state modeling) to guide catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
